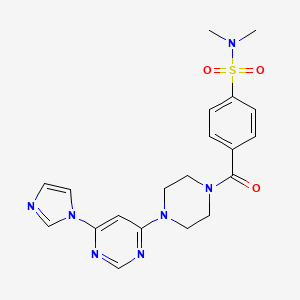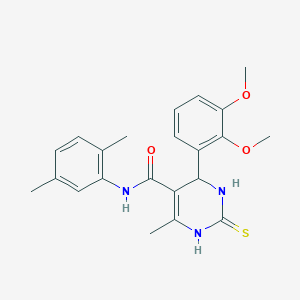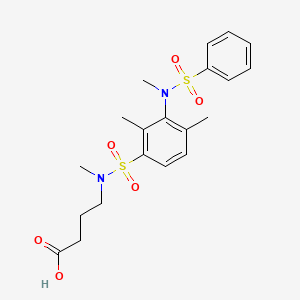
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as PFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties.
作用機序
The mechanism of action of 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide involves its binding to the sigma-1 receptor. This binding leads to the activation of intracellular signaling pathways that regulate various physiological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various ion channels and transporters, indicating its potential use as a therapeutic agent for various diseases. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide is its high selectivity and affinity for the sigma-1 receptor, making it a valuable tool for studying the function of this receptor. However, this compound has some limitations, including its low water solubility, which can affect its bioavailability and limit its use in vivo.
将来の方向性
There are several future directions for research on 2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including neurodegenerative diseases and cancer. Another direction is the development of new fluorescent probes based on the structure of this compound for imaging other biological targets. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to determine its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant interest in scientific research due to its potential use as a fluorescent probe and therapeutic agent. Its selective binding to the sigma-1 receptor and its ability to modulate various physiological processes make it a valuable tool for studying the function of this receptor and developing new therapeutics. Further research is needed to fully understand the potential of this compound in various applications.
合成法
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide can be synthesized through a multistep process that involves the reaction of 2,6-difluorobenzoyl chloride with 3-(2-phenylmorpholino)propylamine. The resulting product is then purified through recrystallization to obtain this compound with high purity.
科学的研究の応用
2,6-difluoro-N-(3-(2-phenylmorpholino)propyl)benzamide has been extensively studied for its potential use as a fluorescent probe in biological imaging. It has been shown to selectively bind to the sigma-1 receptor, a protein that plays a crucial role in various physiological processes. This compound can be used to visualize the distribution and dynamics of sigma-1 receptors in live cells, making it a valuable tool for studying the function of these receptors.
特性
IUPAC Name |
2,6-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-16-8-4-9-17(22)19(16)20(25)23-10-5-11-24-12-13-26-18(14-24)15-6-2-1-3-7-15/h1-4,6-9,18H,5,10-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIILUOJOPBNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2625055.png)


![3-(4-ethylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-(Methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-5-pyrimidinecarboxylic acid](/img/structure/B2625061.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2625063.png)



![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)


![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)